
Fmoc-Sieber-PS resin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Sieber-PS resin is a widely used solid support in the field of solid-phase peptide synthesis. This resin is functionalized with the Sieber amide linker, which is acid-labile, allowing for the synthesis of peptide amides. The Fmoc group serves as the N-terminal protecting group, facilitating the stepwise assembly of peptides on the resin. This resin is particularly valued for its ability to produce protected peptide fragments, which are essential in fragment condensation strategies for synthesizing long peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Sieber-PS resin involves several key steps:
Functionalization of Polystyrene Resin: The polystyrene resin is first functionalized with the Sieber amide linker. This involves the attachment of the Sieber linker to the polystyrene backbone through a series of chemical reactions.
Fmoc Protection: The Fmoc group is then introduced to protect the N-terminal amine group. This is typically achieved using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA).
Loading of Amino Acids: The first Fmoc-protected amino acid is anchored onto the resin through its carboxyl group, forming a stable amide bond
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure reproducibility and efficiency. The resin is typically produced in batch processes, with stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Sieber-PS resin primarily undergoes the following types of reactions:
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine, exposing the free amine group for subsequent coupling reactions.
Coupling Reactions: The free amine group on the resin reacts with activated amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling Reagents: HBTU, HATU, and DIC (diisopropylcarbodiimide) are frequently employed.
Major Products
The major products formed from these reactions are peptide amides, which can be further purified and characterized for various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Fmoc-Sieber-PS resin in peptide synthesis involves several key steps:
Anchoring of Amino Acids: The first Fmoc-protected amino acid is anchored onto the resin through its carboxyl group, forming a stable amide bond.
Fmoc Deprotection: The Fmoc group is removed using a base, exposing the free amine group for subsequent coupling reactions.
Coupling Reactions: The free amine group reacts with activated amino acids to form peptide bonds, with the process repeated until the desired peptide sequence is obtained.
Comparison with Similar Compounds
Similar Compounds
Rink Amide Resin: Used for the synthesis of peptide amides, similar to Fmoc-Sieber-PS resin, but with a different linker.
Wang Resin: Used for the synthesis of peptide acids, with a different cleavage mechanism.
PAL Resin: Another resin used for peptide amide synthesis, with a different linker and cleavage conditions.
Uniqueness
This compound is unique due to its acid-labile Sieber amide linker, which allows for mild cleavage conditions. This makes it particularly suitable for synthesizing protected peptide fragments and long peptides through fragment condensation strategies .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBIXSNGAYLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dichlorophenyl)-3-(3-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2769180.png)
![11-(2-cyclopropylacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2769181.png)
![1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2769182.png)
![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)
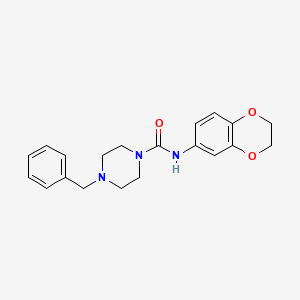
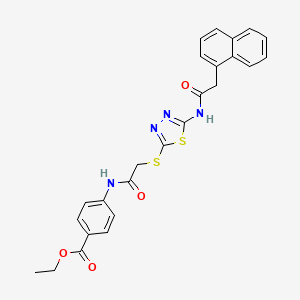
![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)
![N-{4-[1-methanesulfonyl-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2769188.png)
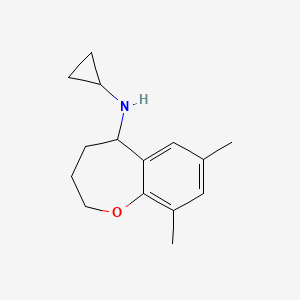
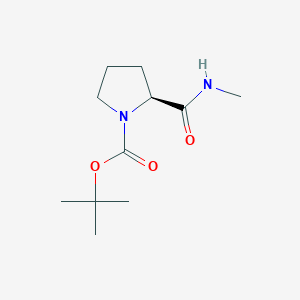
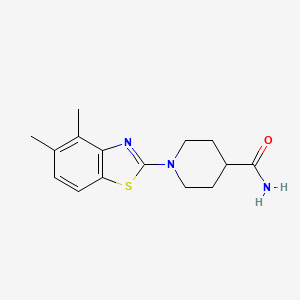

![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)
